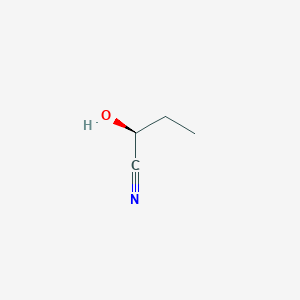
(s)-2-Hydroxybutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(s)-2-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the reaction of (s)-2-Chlorobutyronitrile with a base, such as sodium hydroxide, to induce a substitution reaction that replaces the chlorine atom with a hydroxyl group. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.
Another method involves the asymmetric reduction of 2-Oxobutyronitrile using a chiral catalyst. This method ensures the production of the (s)-enantiomer with high enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as rhodium or ruthenium, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often employs the same synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Continuous flow reactors and optimized reaction conditions are used to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(s)-2-Hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Oxobutyronitrile using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a metal catalyst.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.
Major Products
Oxidation: 2-Oxobutyronitrile.
Reduction: 2-Aminobutyronitrile.
Substitution: 2-Chlorobutyronitrile.
Scientific Research Applications
(s)-2-Hydroxybutanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (s)-2-Hydroxybutanenitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybutanenitrile: The racemic mixture of the compound.
2-Aminobutyronitrile: The reduced form of the nitrile group.
2-Oxobutyronitrile: The oxidized form of the hydroxyl group.
Uniqueness
(s)-2-Hydroxybutanenitrile is unique due to its chiral nature, which allows for enantioselective reactions and applications. Its specific stereochemistry can lead to different biological activities and interactions compared to its racemic or achiral counterparts.
Properties
Molecular Formula |
C4H7NO |
|---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(2S)-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m0/s1 |
InChI Key |
NHSSTOSZJANVEV-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@@H](C#N)O |
Canonical SMILES |
CCC(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


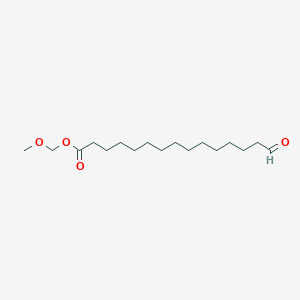

![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)
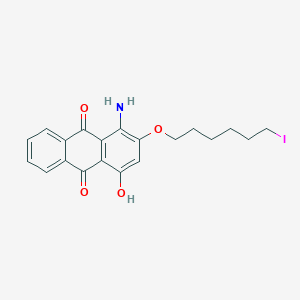
![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)
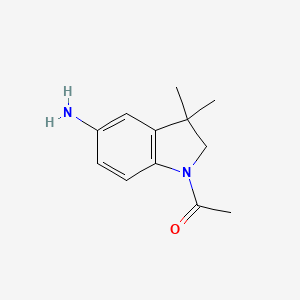
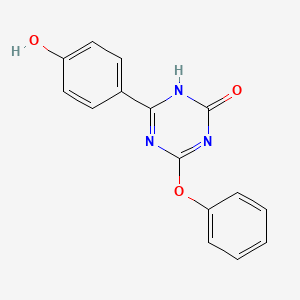






![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
